molecular formula C7H6BrN3O2S B2670012 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide CAS No. 1936017-68-3

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

Cat. No.: B2670012
CAS No.: 1936017-68-3
M. Wt: 276.11
InChI Key: LCLNSWJIZIBRAV-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted at the 3-position with a sulfonamide group and at the 5-position with bromine. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to sulfonamide moieties. Its synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine scaffold via halogenation and subsequent sulfonamide coupling .

Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2S/c8-4-1-5-6(14(9,12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLNSWJIZIBRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)S(=O)(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with sulfonamide under suitable conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination and sulfonamide introduction reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the efficient production of high-purity 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Sulfonamide vs. Aldehyde (Compound 9) : The sulfonamide group is a strong electron-withdrawing group (EWG), which polarizes the aromatic system more significantly than the aldehyde. This enhances interactions with basic residues in biological targets (e.g., carbonic anhydrases) .
  • Sulfonamide vs. Ethynyl (Compound 20a) : The ethynyl group introduces linear rigidity and π-conjugation, favoring applications in materials science, whereas the sulfonamide prioritizes solubility and target binding .

Biological Activity

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C7_7H6_6BrN3_3O2_2S
  • Molecular Weight : 276.11 g/mol

The compound features a bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine ring and a sulfonamide group at the 3-position, which contribute to its unique reactivity and biological properties.

This compound primarily acts as an inhibitor of specific protein kinases. The sulfonamide group is crucial for binding to the active site of these kinases, which leads to the inhibition of their activity. This mechanism is particularly relevant in cancer therapy, where kinase inhibitors can suppress cell proliferation and induce apoptosis in tumor cells .

1. Enzyme Inhibition

The compound has demonstrated notable enzyme inhibition properties, particularly against SGK-1 kinase. This inhibition is linked to various cellular processes, including cell survival and proliferation. The potential therapeutic implications for disorders related to SGK-1 activity have been explored through various studies .

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. This makes it a candidate for further investigation in the development of new antimicrobial agents.

3. Cancer Therapeutics

The compound has been studied as a potential therapeutic agent in cancer treatment due to its ability to inhibit kinases involved in cancer cell signaling pathways. In vitro studies have shown that it can effectively reduce cell viability in various cancer cell lines .

Case Studies and Research Findings

StudyFindings
Study on SGK-1 Inhibition Demonstrated that this compound effectively inhibits SGK-1 activity, suggesting its potential use in treating related disorders .
Antimicrobial Activity Assessment Showed promising results against several bacterial strains, indicating its potential as an antimicrobial agent.
Cancer Cell Line Testing In vitro tests indicated significant reduction in proliferation rates of HeLa and A375 cancer cell lines when treated with the compound .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructureBiological ActivityNotes
5-Bromo-1H-pyrrolo[2,3-b]pyridine Lacks sulfonamide groupLimited enzyme inhibitionLess potent than the sulfonamide derivative
5-Bromo-7-azaindole Different nitrogen arrangementModerate kinase inhibitionDifferent target specificity

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